
3-苯基-5-(4,4,5,5-四甲基-1,3,2-二氧硼杂环-2-基)异恶唑
描述
Synthesis Analysis
The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of similar compounds involves a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring. This ring is further substituted with two methyl groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds include hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a boiling point of 42-43 °C at 50 mmHg, a density of 0.882 g/mL at 25 °C, and a refractive index of 1.396 .科学研究应用
合成和结构分析
3-苯基-5-(4,4,5,5-四甲基-1,3,2-二氧硼杂环-2-基)异恶唑等化合物的其中一个主要应用是在合成复杂有机分子。Huang 等人(2021 年)详细介绍了硼酸酯中间体的合成,其结构与该化合物相似。他们使用三步取代反应,并使用各种光谱方法和 X 射线衍射确认了结构。此外,还采用密度泛函理论 (DFT) 来计算分子结构并揭示物理化学性质 (Huang et al., 2021).
在有机电子学中的应用
结构与 3-苯基-5-(4,4,5,5-四甲基-1,3,2-二氧硼杂环-2-基)异恶唑相似的化合物在有机电子学领域中得到应用。Bifari 和 El-Shishtawy(2021 年)合成了源自咔唑和吩噻嗪的有机电子供体,展示了类似化合物是如何成为电子应用合成方法中的关键中间体的 (Bifari & El-Shishtawy, 2021).
硼化学和药物开发
在药物开发中,特别是在硼化学的背景下,这些类型的化合物非常重要。Morrison 等人(2010 年)探索了硼化鏻盐,包括具有结构相似性的化合物,用于细胞毒性和细胞摄取研究,突出了该化合物在生物医学研究中的潜力 (Morrison et al., 2010).
材料科学和聚合物化学
Kawashima 等人(2013 年)利用类似的化合物合成了半导电聚合物,展示了它们作为高性能材料开发中的前体的作用。这表明在材料科学和聚合物化学中具有潜在应用 (Kawashima et al., 2013).
安全和危害
未来方向
作用机制
Target of Action
The primary target of 3-Phenyl-Isoxazole-5-Boronic Acid Pinacol Ester is the formation of carbon-carbon (C-C) bonds . This compound, also known as a boronate ester, is generally used in metal-catalyzed C-C bond formation reactions .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura coupling pathway . This pathway involves the formation of C-C bonds through the interaction of the boronate ester with a metal catalyst, typically palladium . The downstream effects include the formation of new organic compounds through the creation of new C-C bonds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the creation of new C-C bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which allows for the formation of these bonds under exceptionally mild and functional group tolerant reaction conditions .
Action Environment
The action of 3-Phenyl-Isoxazole-5-Boronic Acid Pinacol Ester can be influenced by various environmental factors. Adequate ventilation is required when handling the compound, and dust formation should be avoided . The compound should be kept in suitable, closed containers for disposal .
生化分析
Biochemical Properties
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. The boron-containing dioxaborolane group is known for its ability to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules . This compound interacts with various enzymes and proteins, including palladium catalysts, to facilitate the formation of carbon-carbon bonds. The nature of these interactions involves the coordination of the boron atom with the catalytic metal center, enhancing the reactivity and selectivity of the reaction .
Cellular Effects
The effects of 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole can affect gene expression by interacting with transcription factors and chromatin-modifying enzymes, resulting in changes in the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole exerts its effects through several mechanisms. One key mechanism involves the binding of the boron-containing dioxaborolane group to nucleophilic sites on biomolecules, such as hydroxyl and amino groups . This binding can lead to enzyme inhibition or activation, depending on the specific target and context. For example, the compound can inhibit proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access . Additionally, it can activate certain enzymes by stabilizing their active conformations through non-covalent interactions .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole in laboratory settings are crucial for its effective use in biochemical experiments. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives . Over time, the degradation products can influence cellular function, particularly in long-term in vitro or in vivo studies. Researchers must carefully control experimental conditions to minimize degradation and ensure consistent results .
Dosage Effects in Animal Models
The effects of 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis, due to the accumulation of reactive intermediates . Threshold effects are observed, where a certain dosage level triggers significant biological responses, necessitating careful dosage optimization in experimental studies .
Metabolic Pathways
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities . These metabolic processes can affect the overall metabolic flux and alter the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the nucleus, where it can exert its effects on gene expression . Additionally, binding to cytoplasmic proteins can facilitate its distribution throughout the cell .
属性
IUPAC Name |
3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)13-10-12(17-18-13)11-8-6-5-7-9-11/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUDBXAMQSUYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660079 | |
| Record name | 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374715-22-7 | |
| Record name | 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)

![methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B1418603.png)
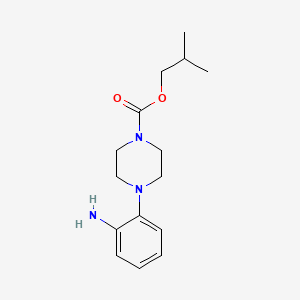
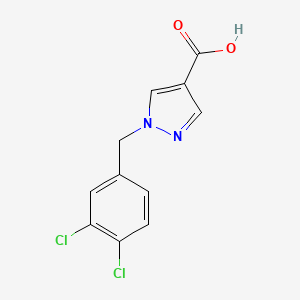
![N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide](/img/structure/B1418610.png)

![1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine](/img/structure/B1418613.png)
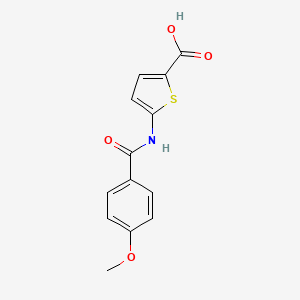
![Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine](/img/structure/B1418618.png)
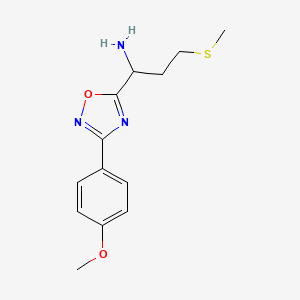
![2-[2-Methyl-5-(propan-2-yl)phenoxy]-2-phenylacetic acid](/img/structure/B1418621.png)
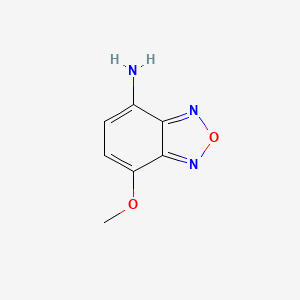
![[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine](/img/structure/B1418623.png)